molecular formula C21H28O2 B151563 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione CAS No. 246038-13-1

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione

Cat. No.: B151563
CAS No.: 246038-13-1
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-POHNSKBLSA-N
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Description

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, also known as this compound, is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Steroid Reductases

One study identified that 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione inhibits delta4-3-oxosteroid-5alpha-reduction in rat liver microsomes and delta4-3-oxosteroid-5beta-reduction in soluble fractions, without affecting 3alpha- and 3beta-hydroxysteroid dehydrogenases (Graef & Golf, 1976).

Androgenic and Anti-androgenic Effects

Research on progesterone derivatives with different halogens as substituents at the C-6 position, including compounds structurally related to 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, showed variations in androgenic and anti-androgenic activities dependent on the electronegativity of the halogen. This highlighted their potential in modulating androgen-dependent conditions (Cabeza et al., 1999).

Microbial Conversion

The microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D demonstrated the bio-transformation capabilities of microorganisms, producing various metabolites from pregnadiene derivatives. This process is significant for steroid synthesis and modification (Fokina et al., 2003).

Characterization of Receptors

Studies on progesterone receptor characterization in human mammary carcinoma used derivatives of this compound, providing insights into receptor binding, stability, and assay methodologies. This research contributes to understanding the role of steroid receptors in cancer and other diseases (Pichon & Milgrom, 1977).

Mechanism of Action

Target of Action

It is a type of pregnane steroid , which typically interacts with steroid receptors in the body.

Action Environment

The action, efficacy, and stability of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione can be influenced by various environmental factors. These can include the presence of other drugs, patient-specific factors like age and health status, and external factors like temperature and pH .

Properties

IUPAC Name

(8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOKGBVKVMRFX-POHNSKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179353
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246038-13-1
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246038131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9.BETA.,10.ALPHA.,17.ALPHA.-PREGNA-4,6-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S48G465CS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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